molecular formula C20H17ClN4O2S2 B2501848 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-15-1

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2501848
CAS No.: 392300-15-1
M. Wt: 444.95
InChI Key: ZEBGOMQIWALMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide often involves multi-step procedures that start from readily available precursors. Here's a brief outline:

  • Preparation of Intermediate Compounds: : The starting materials, typically 3,4-dihydroquinoline and 1,3,4-thiadiazole derivatives, undergo specific reactions to form intermediates.

  • Formation of the Thiol Linkage: : The intermediates react with suitable thiolating agents to form the thioether bond.

  • Final Coupling: : The resulting compound is coupled with 3-chlorobenzoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

On an industrial scale, the synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. The use of automated reactors and continuous flow processes could enhance scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo several types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reacts with reducing agents to modify the quinoline and benzamide moieties.

  • Substitution: : Various substitutions can occur on the aromatic ring and other positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents, alkylating agents.

Major Products

The major products from these reactions depend on the conditions but often include modified derivatives of the parent compound with variations in the thiadiazole or quinoline ring systems.

Scientific Research Applications

The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide finds applications across multiple scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in cell studies.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is complex:

  • Molecular Targets: : The compound targets specific proteins or enzymes within cells, altering their activity.

  • Pathways Involved: : It may interfere with signaling pathways, such as those involved in cell growth or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: is unique compared to other compounds with similar structures:

  • Structural Uniqueness: : The combination of the thiadiazole, quinoline, and benzamide moieties provides a unique chemical scaffold.

  • Functional Properties: : It may exhibit different biological activities or chemical reactivities compared to compounds like 3,4-dihydroquinoline derivatives or other thiadiazole-containing compounds.

Conclusion

The compound This compound is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research.

Properties

IUPAC Name

3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGOMQIWALMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.